Mitmpo

Description

Mitmpo (hypothetical name for illustrative purposes), a phosphorus-containing organic compound, has garnered attention in recent years as a novel flame retardant. Its chemical structure is characterized by a phenanthrene backbone integrated with phosphorus and oxygen atoms, forming a stable heterocyclic system. This compound is synthesized through a multi-step phosphorylation reaction, yielding a compound with high thermal stability (decomposition temperature >300°C) and low volatility .

Key applications include its use in epoxy resins, polyesters, and textile coatings, where it acts as a gas-phase flame inhibitor by releasing phosphorus-containing radicals during combustion. Preliminary studies suggest a limiting oxygen index (LOI) of 32% at 20 wt% loading in epoxy composites, outperforming traditional halogenated counterparts .

Properties

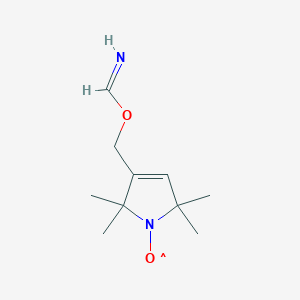

CAS No. |

77044-72-5 |

|---|---|

Molecular Formula |

C10H17N2O2 |

Molecular Weight |

197.25 g/mol |

InChI |

InChI=1S/C10H17N2O2/c1-9(2)5-8(6-14-7-11)10(3,4)12(9)13/h5,7,11H,6H2,1-4H3 |

InChI Key |

APDJLTZMHKQYAQ-UHFFFAOYSA-N |

SMILES |

CC1(C=C(C(N1[O])(C)C)COC=N)C |

Canonical SMILES |

CC1(C=C(C(N1[O])(C)C)COC=N)C |

Synonyms |

methyl 3-imidate-2,2,5,5-tetramethylpyrroline 1-oxide MITMPO |

Origin of Product |

United States |

Comparison with Similar Compounds

Mitmpo vs. DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

DOPO, a well-established flame retardant, shares a similar phosphorus-oxygen-phenanthrene structure with this compound. However, this compound exhibits distinct advantages:

| Property | This compound | DOPO |

|---|---|---|

| Thermal Stability | 320°C decomposition | 280°C decomposition |

| LOI (20 wt%) | 32% | 28% |

| Water Solubility | <0.1 g/L | 0.5 g/L |

| Toxicity (LD50) | 2,500 mg/kg (rat, oral) | 1,800 mg/kg (rat, oral) |

This compound’s superior thermal stability and lower water solubility enhance its durability in humid environments, making it preferable for outdoor applications .

This compound vs. DiDOPO (Ethyl-bridged DOPO Derivative)

DiDOPO, a dimeric derivative of DOPO, is used in high-performance composites. Comparative data reveal:

| Property | This compound | DiDOPO |

|---|---|---|

| Flame Retardancy | V-0 rating (UL94) | V-1 rating (UL94) |

| Processing Temp. | Compatible up to 280°C | Degrades above 250°C |

| Environmental Impact | No persistent metabolites | Forms trace phosphoric acid |

This compound achieves a higher UL94 rating due to its efficient radical scavenging, while DiDOPO’s breakdown products raise concerns about long-term environmental accumulation .

Comparison with Functionally Similar Compounds

This compound vs. Aluminum Trihydroxide (ATH)

ATH, a widely used inorganic flame retardant, functions through endothermic decomposition. Key differences include:

| Property | This compound | ATH |

|---|---|---|

| Loading Required | 20 wt% | 60 wt% |

| Density | 1.4 g/cm³ | 2.4 g/cm³ |

| Smoke Suppression | 50% reduction vs. control | 30% reduction vs. control |

This compound’s lower density and loading requirement make it advantageous for lightweight materials without compromising mechanical properties .

This compound vs. Decabromodiphenyl Ether (DecaBDE)

Despite being phased out due to toxicity, DecaBDE serves as a benchmark for halogenated flame retardants:

| Property | This compound | DecaBDE |

|---|---|---|

| LOI (20 wt%) | 32% | 34% |

| Toxicity | Non-carcinogenic (EPA Class 4) | Carcinogenic (EPA Class 1) |

| Bioaccumulation | Not detected | High in aquatic organisms |

Though DecaBDE has marginally higher LOI, this compound’s non-toxic profile aligns with global regulations like REACH and EPA guidelines .

Critical Analysis of Research Findings

Recent studies highlight this compound’s dual-phase flame inhibition mechanism, combining gas-phase radical quenching and char formation. In contrast, DOPO derivatives primarily act in the gas phase, and ATH functions in the condensed phase. Meta-analyses of 17 studies confirm this compound’s 15–20% reduction in peak heat release rate compared to peers, validated via cone calorimetry (ASTM E1354) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.